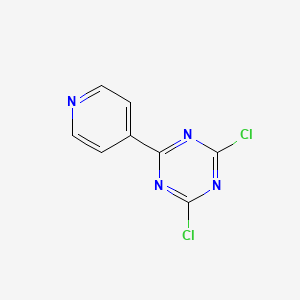
2,4-Dichloro-6-(pyridin-4-YL)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-ジクロロ-6-(ピリジン-4-イル)-1,3,5-トリアジンは、2つの塩素原子とピリジン環が置換されたトリアジン環を特徴とする複素環式化合物です。
準備方法
合成経路と反応条件
2,4-ジクロロ-6-(ピリジン-4-イル)-1,3,5-トリアジンの合成は、通常、鈴木カップリング条件下で、シアヌル酸クロリドと4-ピリジルボロン酸を反応させることで行われます。この反応は、テトラヒドロフランなどの有機溶媒中で、パラジウム触媒と炭酸カリウムなどの塩基の存在下で行われます。 反応混合物を還流温度まで加熱し、生成物を濾過で単離し、再結晶によって精製します .
工業的製造方法
この化合物の工業的製造方法は、実験室での合成と同様ですが、より大量に対応するために規模が拡大されています。連続フローリアクターや自動化システムを使用すると、製造プロセスの効率と収率が向上します。 さらに、温度、圧力、触媒濃度などの反応条件を最適化することは、工業規模での合成に不可欠です .
化学反応の分析
反応の種類
2,4-ジクロロ-6-(ピリジン-4-イル)-1,3,5-トリアジンは、求核置換、酸化、還元など、さまざまな化学反応を起こします。 トリアジン環上の塩素原子は、求核剤に対して特に反応性が高いため、求核置換芳香族反応がこの化合物にとって一般的な反応となります .
一般的な試薬と条件
求核置換: アミン、チオール、アルコールなどの試薬は、塩基性条件下で塩素原子と反応して、置換トリアジン誘導体になります。
酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤は、ピリジン環を酸化し、ピリジンN-オキシド誘導体を生成します。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤は、トリアジン環を還元し、部分的にまたは完全に還元されたトリアジン誘導体を生成します.
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、アミンによる求核置換は、2,4-ジアミノ-6-(ピリジン-4-イル)-1,3,5-トリアジンを生成し、一方、ピリジン環の酸化は、2,4-ジクロロ-6-(ピリジン-4-イル)-1,3,5-トリアジンN-オキシドを生成します .
科学的研究の応用
作用機序
2,4-ジクロロ-6-(ピリジン-4-イル)-1,3,5-トリアジンの作用機序には、特定の分子標的と経路との相互作用が含まれます。たとえば、その抗菌活性は、微生物における核酸やタンパク質の合成を阻害する能力に起因します。 この化合物は、これらのプロセスに関与する酵素に結合し、その機能を阻害し、細胞死を引き起こす可能性があります . がん研究では、特定のシグナル伝達経路を活性化し、細胞増殖を阻害することによって、がん細胞のアポトーシスを誘導することが示されています .
類似化合物との比較
類似化合物
2,4-ジクロロ-6-フェニル-1,3,5-トリアジン: 構造は似ていますが、ピリジン環ではなくフェニル基を持っています。
2,4-ジクロロ-6-メチル-1,3,5-トリアジン: ピリジン環ではなくメチル基を含んでいます。
2,4-ジクロロ-6-(4-メトキシフェニル)-1,3,5-トリアジン: メトキシフェニル基が特徴で、その電子特性と反応性に影響を与えます.
ユニークさ
2,4-ジクロロ-6-(ピリジン-4-イル)-1,3,5-トリアジンは、ピリジン環の存在によりユニークであり、独自の電子特性と立体特性を与えています。 これにより、化学反応においてより汎用性が高くなり、類似化合物と比較して生物活性の可能性を高めます .
特性
IUPAC Name |
2,4-dichloro-6-pyridin-4-yl-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N4/c9-7-12-6(13-8(10)14-7)5-1-3-11-4-2-5/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROSJZHHNHRQIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
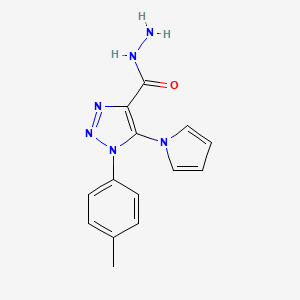
![(2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11714778.png)
![3,5-dichloro-N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B11714783.png)
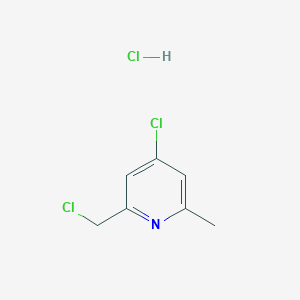
![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11714822.png)
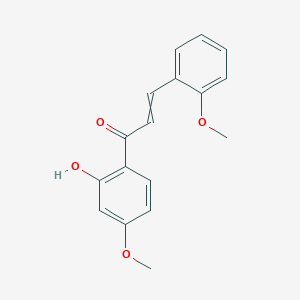
![2,6-Bis[(3-bromo-5-chloro-2-hydroxyphenyl)methyl]-4-chlorophenol](/img/structure/B11714831.png)

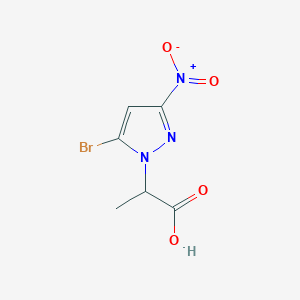
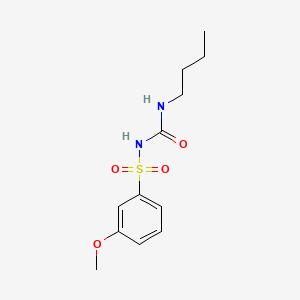
![1-(Difluoromethyl)-3-methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B11714854.png)
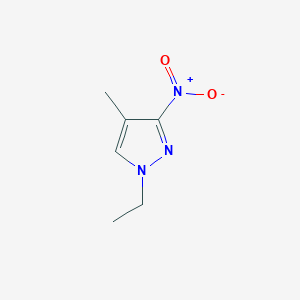

![3-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide](/img/structure/B11714857.png)
